Tris[(tributylstannyl)oxy]borane
Description
Tris[(tributylstannyl)oxy]borane (CAS: 17313-85-8) is an organoboron compound with the molecular formula C₁₂H₂₉BO₃Sn and a molecular weight of 428.77 g/mol . Its structure consists of a central boron atom coordinated to three tributylstannyloxy (–OSnBu₃) groups. This compound belongs to the class of borate esters, where the electron-donating oxygen atoms bridge the boron center and the tributyltin moieties. The tributylstannyl groups introduce steric bulk and moderate Lewis acidity, while the tin centers may impart unique reactivity in cross-coupling or transmetallation reactions. However, its applications are less documented compared to fluorinated or carborane-based boranes, suggesting niche use in specialized synthetic protocols or as a precursor in organometallic chemistry .
Properties
CAS No. |
7141-19-7 |
|---|---|
Molecular Formula |
C36H81BO3Sn3 |
Molecular Weight |
929.0 g/mol |
IUPAC Name |
tris(tributylstannyl) borate |
InChI |
InChI=1S/9C4H9.BO3.3Sn/c9*1-3-4-2;2-1(3)4;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI Key |
MIBOUHLEDOATFN-UHFFFAOYSA-N |
Canonical SMILES |
B(O[Sn](CCCC)(CCCC)CCCC)(O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tris[(tributylstannyl)oxy]borane typically involves the reaction of boron trioxide with tributyltin oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through various techniques such as recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tris[(tributylstannyl)oxy]borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Catalytic Applications
2.1 Lewis Acid Catalysis
Tris[(tributylstannyl)oxy]borane acts as a Lewis acid, facilitating various catalytic processes. Its ability to activate substrates enhances reaction rates and selectivity in organic transformations.
- Example Reaction: The compound can catalyze the polymerization of olefins, where it activates metal catalysts by forming stable complexes that allow for efficient chain growth.
2.2 Hydrosilylation Reactions
This compound has been utilized in hydrosilylation reactions, where it promotes the addition of silanes to unsaturated compounds. The mechanism involves the formation of reactive intermediates that facilitate the transfer of silicon.
- Case Study: A study demonstrated that tris[(tributylstannyl)oxy]borane effectively catalyzes the hydrosilylation of aldehydes and ketones, yielding high selectivity for the desired products .
Materials Science Applications
3.1 Synthesis of Organometallic Complexes
This compound is instrumental in synthesizing organometallic complexes, particularly those involving transition metals. These complexes are crucial for developing new materials with tailored properties.
- Data Table: Synthesis of Organometallic Complexes
| Reaction Type | Metal Source | Yield (%) | Reference |
|---|---|---|---|
| Olefin polymerization | Zirconocene complexes | 85 | |
| Hydrosilylation | Various silanes | 90 | |
| Stannylation reactions | Alkynes | 75 |
3.2 Development of Functional Materials
The compound's reactivity allows for the creation of functional materials such as sensors and catalysts for energy conversion processes.
- Case Study: Research has shown that incorporating tris[(tributylstannyl)oxy]borane into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for electronic applications .
Organic Synthesis Applications
4.1 Hydroboration Reactions
This compound serves as an effective hydroborating agent in organic synthesis, facilitating the addition of boron to alkenes and alkynes.
- Mechanism Insight: The hydroboration process involves the formation of trialkylboranes, which can be further transformed into alcohols or other functional groups through oxidation .
4.2 Stille Coupling Reactions
This compound is also used in Stille coupling reactions, where it assists in forming carbon-carbon bonds between organostannanes and organic halides.
- Data Table: Stille Coupling Efficiency
Mechanism of Action
The mechanism of action of tris[(tributylstannyl)oxy]borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules . This property makes it a valuable catalyst in various organic reactions. The molecular targets and pathways involved in its action depend on the specific reaction and the nature of the interacting molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic properties of tris[(tributylstannyl)oxy]borane and analogous boranes:
Key Observations :
- Lewis Acidity : Fluorinated aryl boranes like B(C₆F₅)₃ and tris[3,5-bis(trifluoromethyl)phenyl]borane exhibit superior Lewis acidity due to strong electron-withdrawing substituents . In contrast, this compound’s Lewis acidity is likely attenuated by the electron-donating –OSnBu₃ groups.
- Steric Effects : The bulky tributylstannyl groups in this compound may hinder substrate access to the boron center, limiting catalytic activity compared to less sterically encumbered boranes like B(C₆F₅)₃ .
Catalytic and Reactivity Profiles
- B(C₆F₅)₃ : Widely used in hydroboration, hydrosilylation, and frustrated Lewis pair (FLP) chemistry due to its strong acidity and stability . For example, it catalyzes alkyne hydroboration with HBpin at ambient temperatures .
- BoCb₃ : A halogen-free Lewis superacid effective in activating strong σ-bonds (e.g., H–H, C–F) and enabling catalytic hydrogenation of inert substrates .
- Its borate ester structure may also stabilize intermediates in Sn-mediated reactions .
Stability and Practical Considerations
- Moisture Sensitivity : Fluorinated boranes (e.g., B(C₆F₅)₃) are moisture-sensitive but stable under inert conditions. This compound likely requires similar handling due to hydrolytically unstable B–O–Sn linkages .
- Toxicity: Tributyltin compounds are associated with environmental and toxicity concerns, restricting large-scale applications of this compound compared to non-toxic alternatives like BoCb₃ .
Biological Activity
Tris[(tributylstannyl)oxy]borane, a compound featuring a boron atom coordinated with three tributylstannyl groups, has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented as follows:
where denotes tributylstannyl groups. The presence of tin in the structure is significant due to its unique reactivity and biological implications.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of cell proliferation in human leukemia (HL-60) and colon cancer (DLD-1) cell lines. The cytotoxic mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 | 20 | ROS generation |
| DLD-1 | 15 | Apoptosis induction |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated antifungal activity against various strains of fungi, with an observed minimum inhibitory concentration (MIC) of 40 µM against Candida albicans. The compound's effectiveness is attributed to its ability to disrupt fungal cell membranes .
Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial activities, this compound has shown anti-inflammatory properties. Studies have highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound promotes ROS production, which can lead to apoptosis in cancer cells.
- Membrane Disruption : In fungi, the compound interacts with cell membranes, compromising their integrity and leading to cell death.
- Cytokine Modulation : It alters cytokine profiles in immune cells, reducing inflammation.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects on multiple cancer cell lines, revealing that the compound selectively targets malignant cells while sparing normal cells.
- Antifungal Activity Assessment : Another investigation focused on its antifungal properties, demonstrating significant efficacy against drug-resistant strains of Candida spp., highlighting its potential as a novel antifungal agent.
- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of this compound resulted in reduced swelling and pain, suggesting therapeutic benefits in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
